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Introduction

Dimethylphosphoramidic dichloride, with the chemical formula C2HeCI2NOP, is a key
organophosphorus compound utilized in a variety of synthetic applications, including as a
precursor for phosphoramidates and other organophosphorus derivatives.[1][2] A
comprehensive understanding of its molecular structure and bonding is crucial for predicting its
reactivity and for the rational design of novel molecules in pharmaceutical and agrochemical
research. This technical guide provides a detailed overview of the available structural and
spectroscopic data for dimethylphosphoramidic dichloride, alongside relevant experimental
methodologies.

Molecular Structure and Bonding

The molecular structure of dimethylphosphoramidic dichloride is characterized by a central
phosphorus atom double-bonded to an oxygen atom and single-bonded to a dimethylamino
group and two chlorine atoms.[3] While a definitive, recent experimental crystal structure or
gas-phase electron diffraction study for dimethylphosphoramidic dichloride has not been
identified in the reviewed literature, significant insights can be drawn from computational
models and studies of closely related compounds.
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A gas-phase electron diffraction study of the analogous compound,
dimethylaminodichlorophosphine ((CHs)2NPCI2), was conducted in 1966.[4] This study, and
later computational re-evaluations, provide a basis for understanding the geometry around the
phosphorus and nitrogen atoms.[4] For dimethylphosphoramidic dichloride, the phosphorus
atom is expected to adopt a tetrahedral geometry.

Computed Structural Data

Publicly available computed data from sources such as PubChem provide theoretical bond
lengths and angles.[3] It is important to note that these are predictions and have not been
experimentally verified.

Parameter Value (Computed)
P=0 Bond Length ~1.45 A
P-N Bond Length ~1.66 A
P-Cl Bond Length ~2.03 A
N-C Bond Length ~1.47 A
O=P-N Bond Angle ~115°
O=P-CI Bond Angle ~113°
CI-P-Cl Bond Angle ~102°
CI-P-N Bond Angle ~106°
C-N-C Bond Angle ~114°
C-N-P Bond Angle ~123°

Table 1: Computed geometric parameters for dimethylphosphoramidic dichloride. Data is
illustrative and based on computational models.[3]

Spectroscopic Properties

Spectroscopic techniques are fundamental to the characterization of
dimethylphosphoramidic dichloride.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/229177563_The_molecular_structure_of_gaseous_dichlorodimethylaminophosphane_Cl2PNCH32_by_electron_diffraction_and_density_functional_theory_calculations
https://www.researchgate.net/publication/229177563_The_molecular_structure_of_gaseous_dichlorodimethylaminophosphane_Cl2PNCH32_by_electron_diffraction_and_density_functional_theory_calculations
https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12673
https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12673
https://www.benchchem.com/product/b1584038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both *H and 3'P NMR are critical for confirming the identity and purity of
dimethylphosphoramidic dichloride. In the H NMR spectrum, a single resonance is
expected for the two equivalent methyl groups. The 3P NMR spectrum will show a single
resonance at a chemical shift characteristic of a phosphoramidic dichloride. While specific
spectral data for the pure compound is not detailed in the primary literature reviewed, studies
on the synthesis of its derivatives routinely use NMR for characterization.[5][6]

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of dimethylphosphoramidic dichloride provides key information
about its functional groups. A strong absorption band corresponding to the P=0 stretching
vibration is a prominent feature in the IR spectrum. Other characteristic bands include P-N, P-
Cl, and C-H stretching and bending vibrations. The National Institute of Standards and
Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound.[7]

Vibrational Mode Approximate Wavenumber (cm~?*)
P=0 Stretch 1250 - 1300

P-N Stretch 900 - 1000

P-CI Stretch (asym) 500 - 600

P-CI Stretch (sym) 450 - 550

C-H Stretches (in CH3) 2800 - 3000

CHs Deformations 1400 - 1480

Table 2: Expected infrared absorption frequencies for key vibrational modes of
dimethylphosphoramidic dichloride.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of
dimethylphosphoramidic dichloride are not extensively published as standalone procedures.
However, the general methods can be inferred from studies where it is used as a reactant.
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Synthesis

Dimethylphosphoramidic dichloride is typically synthesized by the reaction of dimethylamine
or its hydrochloride salt with phosphorus oxychloride (POCIs).[5]

General Procedure:

e Phosphorus oxychloride is dissolved in an inert, dry solvent (e.g., diethyl ether,
dichloromethane) and cooled in an ice bath.

e A solution of dimethylamine in the same solvent is added dropwise with stirring.

e The reaction mixture is allowed to warm to room temperature and stirred for a specified
period.

e The resulting dimethylamine hydrochloride precipitate is removed by filtration.

e The solvent is removed from the filtrate under reduced pressure to yield crude
dimethylphosphoramidic dichloride, which can be further purified by vacuum distillation.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A small amount of the purified compound is dissolved in a deuterated
solvent (e.g., CDCIs) in a standard NMR tube.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for *H) is used.

o Data Acquisition: *H and 3*P{*H} (proton-decoupled) spectra are acquired. For 3P NMR, an
external standard of 85% H3POa is typically used.[6]

Infrared (IR) Spectroscopy:

o Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr).

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm™1).

Gas-Phase Electron Diffraction (GED):

o Sample Introduction: The volatile liquid is introduced into a high-vacuum chamber where it is
vaporized.

o Electron Beam Interaction: A high-energy electron beam is passed through the gas-phase
molecules.

o Data Collection: The scattered electrons form a diffraction pattern on a detector, which is
then analyzed to determine the molecular geometry.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the bonding and
connectivity within the dimethylphosphoramidic dichloride molecule based on its known
chemical formula and expected tetrahedral geometry.
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Caption: Ball-and-stick model of dimethylphosphoramidic dichloride.

Conclusion
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Dimethylphosphoramidic dichloride is a valuable synthetic intermediate whose structural
and electronic properties are of significant interest to the scientific community. While a definitive
experimental determination of its molecular geometry is not readily available in recent literature,
a combination of spectroscopic data, computational modeling, and comparison with analogous
compounds provides a robust understanding of its structure and bonding. Further investigation
using modern techniques such as single-crystal X-ray diffraction or gas-phase electron
diffraction would be beneficial to precisely determine its structural parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

